- Baccatin III derivatives: reduction of the C-11, C-12 double bond, Tetrahedron, 1995, 51(7), 1985-94
Cas no 92950-42-0 (13-Oxo-10-deacetyl Baccatin III)
92950-42-0 structure
Product Name:13-Oxo-10-deacetyl Baccatin III
Numero CAS:92950-42-0
MF:C29H34O10
MW:542.574269771576
CID:1062999
Update Time:2024-10-26
13-Oxo-10-deacetyl Baccatin III Proprietà chimiche e fisiche
Nomi e identificatori
-
- 13-Oxo-10-deacetyl Baccatin III
- 10-Deacetyl-13-oxobaccatin III
- 13-Oxo-10-deacetyl B
- (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione (ACI)
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione, 12b-(acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-, [2aR-(2aα,4β,4aβ,6β,11α,12α,12aα,12bα)]- (ZCI)
-
- Inchi: 1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1
- Chiave InChI: WMZBAMYUOYXRSF-RIFKXWPOSA-N
- Sorrisi: O([C@@]12CO[C@@H]1C[C@H](O)[C@@]1([C@@H]2[C@@H]([C@@]2(CC(=O)C(C)=C([C@H](C1=O)O)C2(C)C)O)OC(C1C=CC=CC=1)=O)C)C(=O)C
Proprietà calcolate
- Massa esatta: 542.21500
Proprietà sperimentali
- PSA: 156.66000
- LogP: 1.29000
13-Oxo-10-deacetyl Baccatin III Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | O850110-5mg |
13-Oxo-10-deacetyl Baccatin III |
92950-42-0 | 5mg |
$ 181.00 | 2023-09-06 | ||
| TRC | O850110-50mg |
13-Oxo-10-deacetyl Baccatin III |
92950-42-0 | 50mg |
$ 1431.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5 mg |
13-Oxo-10-deacetyl Baccatin III, |
92950-42-0 | 5mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-477828-5mg |
13-Oxo-10-deacetyl Baccatin III, |
92950-42-0 | 5mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AH89323-5mg |
10-Deacetyl-13-oxobaccatin III |
92950-42-0 | 5mg |
$283.00 | 2023-12-29 | ||
| A2B Chem LLC | AH89323-50mg |
10-Deacetyl-13-oxobaccatin III |
92950-42-0 | 50mg |
$1408.00 | 2023-12-29 | ||
| A2B Chem LLC | AH89323-20mg |
10-Deacetyl-13-oxobaccatin III |
92950-42-0 | ≥98% | 20mg |
$677.00 | 2024-07-18 |
13-Oxo-10-deacetyl Baccatin III Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Periodic acid (H5IO6) Solvents: 1,4-Dioxane , Water
Riferimento
- The chemistry of occurrence of taxane derivatives. XIII. The oxidation of 10-deacetylbaccatin III, Gazzetta Chimica Italiana, 1994, 124(6), 253-7
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Acetone ; rt → -50 °C; 20 min, -50 °C
1.2 Reagents: Isopropanol
1.2 Reagents: Isopropanol
Riferimento
- Preparation and pharmaceutical composition of Δ12,13-isotaxol analogs for use as antineoplastic agents, United States, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; 1 h, -78 °C
Riferimento
- Diastereoselective 14β-Hydroxylation of Baccatin III Derivatives, Journal of Organic Chemistry, 2003, 68(25), 9773-9779
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Ozone Solvents: Methanol , Dichloromethane ; -78 °C
1.2 Reagents: Dimethyl sulfide , Pyridine ; rt
1.2 Reagents: Dimethyl sulfide , Pyridine ; rt
Riferimento
- A process for the preparation of 14--hydroxybaccatin III 1,14-carbonate, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Semi-synthetic taxanes with anti-tumoral activity, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
Riferimento
- Modification of taxane A ring via maneuvering of the C-11 double bond of 10-deacetylbaccatin III to get novel rearranged taxoids, Letters in Organic Chemistry, 2008, 5(8), 687-691
13-Oxo-10-deacetyl Baccatin III Raw materials
13-Oxo-10-deacetyl Baccatin III Preparation Products
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,7,8,9,11-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-53-4)
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)tetradecahydro-4,6,8,9,11-pentahydroxy-4a,7,8-trimethyl-13-methylene-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one (1162262-52-3)
- Docetaxel Impurity 19 (92950-45-3)
- 13-Oxo-10-deacetyl Baccatin III (92950-42-0)
13-Oxo-10-deacetyl Baccatin III Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
92950-42-0 (13-Oxo-10-deacetyl Baccatin III) Prodotti correlati
- 27548-93-2(Baccatin III)
- 32981-86-5(10-Deacetylbaccatin III)
- 32981-90-1(BACCATIN III(P))
- 71629-92-0(7-epi-10-Deacetyl Baccatin III)
- 172018-16-5(13-epi-10-Deacetyl Baccatin III)
- 78432-78-7(19-Hydroxybaccatin III)
- 151636-94-1(7-epi-10-Oxo-10-deacetyl Baccatin III)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti